molecular formula C19H16N4O6S2 B15166829 2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid CAS No. 615558-63-9

2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid

Cat. No.: B15166829
CAS No.: 615558-63-9
M. Wt: 460.5 g/mol
InChI Key: DMBMUQKBAQAQRN-UHFFFAOYSA-N
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Description

2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methyl, and sulfoanilino groups, and a benzenesulfonic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetates and methyl ketones.

    Introduction of the Sulfoanilino Group: The sulfoanilino group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the pyridine ring.

    Formation of the Benzenesulfonic Acid Moiety: The benzenesulfonic acid group is incorporated through sulfonation reactions, typically using sulfuric acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of cyano groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various substituted pyridines, sulfonamides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid
  • This compound derivatives
  • Other sulfonated pyridine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and solubility, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

615558-63-9

Molecular Formula

C19H16N4O6S2

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[5-cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid

InChI

InChI=1S/C19H16N4O6S2/c1-12-10-18(21-14-6-2-4-8-16(14)30(24,25)26)23-19(13(12)11-20)22-15-7-3-5-9-17(15)31(27,28)29/h2-10H,1H3,(H2,21,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

DMBMUQKBAQAQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=CC=CC=C2S(=O)(=O)O)NC3=CC=CC=C3S(=O)(=O)O

Origin of Product

United States

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